Trifluoromethanesulfonic acid
Trifluoromethanesulfonic acid
Trifluoromethanesulfonic acid is the strongest monoprotic organic acid. It has been synthesized by the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide. It undergoes complete dissociation in basic solvents such as dimethyl sulfoxide, dimethylacetamide and dimethylformamide. Its dissociation in non-aqueous solvents has been studied by conductometry. On mixing trifluoromethanesulfonic acid with HNO3, it forms nitronium trifluoromethane sulfonate, which is an excellent nitrating reagent.
Trifluoromethanesulfonic acid is a strong organic acid. It can be prepared by reacting bis(trifluoromethylthio)mercury with H2O2. On mixing with HNO3, it affords a nitrating reagent (a nitronium salt). This reagent is useful for the nitration of aromatic compounds. Its dissociation in various organic solvents has been studied.
Trifluoromethanesulfonic acid, also known as 1, 1, 1-trifluoromethanesulfonate or acide trifluoromethanesulfonique, belongs to the class of organic compounds known as trifluoromethanesulfonates. These are alkanesulfonic acids, that contain a sulfonate group that is substituted with a trifluoromethyl group. Trifluoromethanesulfonic acid exists as a solid, slightly soluble (in water), and an extremely strong acidic compound (based on its pKa). Within the cell, trifluoromethanesulfonic acid is primarily located in the cytoplasm. Trifluoromethanesulfonic acid can be converted into triflic anhydride and triflate ester.
Triflic acid is a one-carbon compound that is methanesulfonic acid in which the hydrogens attached to the methyl carbon have been replaced by fluorines. It is a one-carbon compound and a perfluoroalkanesulfonic acid. It is a conjugate acid of a triflate.
Trifluoromethanesulfonic acid is a strong organic acid. It can be prepared by reacting bis(trifluoromethylthio)mercury with H2O2. On mixing with HNO3, it affords a nitrating reagent (a nitronium salt). This reagent is useful for the nitration of aromatic compounds. Its dissociation in various organic solvents has been studied.
Trifluoromethanesulfonic acid, also known as 1, 1, 1-trifluoromethanesulfonate or acide trifluoromethanesulfonique, belongs to the class of organic compounds known as trifluoromethanesulfonates. These are alkanesulfonic acids, that contain a sulfonate group that is substituted with a trifluoromethyl group. Trifluoromethanesulfonic acid exists as a solid, slightly soluble (in water), and an extremely strong acidic compound (based on its pKa). Within the cell, trifluoromethanesulfonic acid is primarily located in the cytoplasm. Trifluoromethanesulfonic acid can be converted into triflic anhydride and triflate ester.
Triflic acid is a one-carbon compound that is methanesulfonic acid in which the hydrogens attached to the methyl carbon have been replaced by fluorines. It is a one-carbon compound and a perfluoroalkanesulfonic acid. It is a conjugate acid of a triflate.
Brand Name:
Vulcanchem
CAS No.:
1493-13-6
VCID:
VC20846487
InChI:
InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)
SMILES:
C(F)(F)(F)S(=O)(=O)O
Molecular Formula:
CF3SO3H
CHF3O3S
CHF3O3S
Molecular Weight:
150.08 g/mol
Trifluoromethanesulfonic acid
CAS No.: 1493-13-6
Cat. No.: VC20846487
Molecular Formula: CF3SO3H
CHF3O3S
Molecular Weight: 150.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Trifluoromethanesulfonic acid is the strongest monoprotic organic acid. It has been synthesized by the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide. It undergoes complete dissociation in basic solvents such as dimethyl sulfoxide, dimethylacetamide and dimethylformamide. Its dissociation in non-aqueous solvents has been studied by conductometry. On mixing trifluoromethanesulfonic acid with HNO3, it forms nitronium trifluoromethane sulfonate, which is an excellent nitrating reagent. Trifluoromethanesulfonic acid is a strong organic acid. It can be prepared by reacting bis(trifluoromethylthio)mercury with H2O2. On mixing with HNO3, it affords a nitrating reagent (a nitronium salt). This reagent is useful for the nitration of aromatic compounds. Its dissociation in various organic solvents has been studied. Trifluoromethanesulfonic acid, also known as 1, 1, 1-trifluoromethanesulfonate or acide trifluoromethanesulfonique, belongs to the class of organic compounds known as trifluoromethanesulfonates. These are alkanesulfonic acids, that contain a sulfonate group that is substituted with a trifluoromethyl group. Trifluoromethanesulfonic acid exists as a solid, slightly soluble (in water), and an extremely strong acidic compound (based on its pKa). Within the cell, trifluoromethanesulfonic acid is primarily located in the cytoplasm. Trifluoromethanesulfonic acid can be converted into triflic anhydride and triflate ester. Triflic acid is a one-carbon compound that is methanesulfonic acid in which the hydrogens attached to the methyl carbon have been replaced by fluorines. It is a one-carbon compound and a perfluoroalkanesulfonic acid. It is a conjugate acid of a triflate. |
|---|---|
| CAS No. | 1493-13-6 |
| Molecular Formula | CF3SO3H CHF3O3S |
| Molecular Weight | 150.08 g/mol |
| IUPAC Name | trifluoromethanesulfonic acid |
| Standard InChI | InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7) |
| Standard InChI Key | ITMCEJHCFYSIIV-UHFFFAOYSA-N |
| SMILES | C(F)(F)(F)S(=O)(=O)O |
| Canonical SMILES | C(F)(F)(F)S(=O)(=O)O |
| Boiling Point | 166.0 °C |
| Melting Point | 34°C |
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